3-Piperazinobenzisothiazole hydrochloride

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Researchers face compliance risk when using unvalidated substitutes for ziprasidone impurity analysis. 3-Piperazinobenzisothiazole hydrochloride (CAS 87691-88-1) is the official EP Impurity A / USP Related Compound A reference standard and the direct synthetic intermediate for ziprasidone & lurasidone. • Designated pharmacopoeial reference standard for validated HPLC/LC-MS methods per EP & USP monographs • Established intermediate enabling 75-80% yield commercial synthetic route to atypical antipsychotics • Fully defined CLP hazard profile (H361f, H400, H410) supports compliant industrial hygiene protocols

Molecular Formula C11H14ClN3S
Molecular Weight 255.77 g/mol
CAS No. 87691-88-1
Cat. No. B043173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperazinobenzisothiazole hydrochloride
CAS87691-88-1
Synonyms3-(1-Piperazinyl)-1,2-benzisothiazole Monohydrochloride;  3-Piperazin-1-yl-benzo[d]isothiazole Hydrochloride;  3-Piperazinyl-1,2-benzisothiazole Hydrochloride;  4-(1,2-Benzisothiazol-3-yl)piperazine Hydrochloride;  (3-(Piperazin-1-yl)benzo[d]isothiazole
Molecular FormulaC11H14ClN3S
Molecular Weight255.77 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NSC3=CC=CC=C32.Cl
InChIInChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
InChIKeyDOQLJTKEUIJSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperazinobenzisothiazole HCl: Critical Intermediate and Impurity Standard


3-Piperazinobenzisothiazole hydrochloride (CAS 87691-88-1) is the hydrochloride salt of a benzisothiazole-piperazine hybrid core, recognized primarily as the essential synthetic intermediate for the atypical antipsychotics ziprasidone and lurasidone, as well as the official European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specified impurity A for ziprasidone [1][2]. This compound is distinguished by its dual role: it serves as the pharmacophoric nucleus responsible for the unique 5-HT2A/D2 receptor antagonism profile characteristic of its derivative drugs, while simultaneously being a required analytical reference standard for quality control and stability monitoring in pharmaceutical manufacturing [1][3]. Its procurement is driven by stringent regulatory requirements and the established, scalable synthetic routes that utilize it, rather than by a broad, undifferentiated utility.

Irreplaceability of 3-Piperazinobenzisothiazole HCl for Drug Synthesis


Generic substitution with other benzisothiazolyl piperazines or alternative salts is precluded by a combination of regulatory compliance, pharmacological specificity, and process chemistry constraints. First, as the designated EP and USP impurity A for ziprasidone, the specific hydrochloride salt (CAS 87691-88-1) is mandatory for validated analytical methods; substitution with the free base (CAS 87691-87-0) or other salts would invalidate these methods and fail regulatory audits [1][2]. Second, the precise geometry and electronic properties of the 3-substituted benzisothiazole piperazine core, especially in its salt form, dictate the high affinity for the 5-HT2A receptor and moderate affinity for the D2 receptor that defines the atypical antipsychotic profile [3]. Minor structural deviations can significantly alter this ratio, potentially leading to a loss of desired therapeutic effect or an increase in side effects [3]. Third, optimized, high-yield commercial processes have been specifically developed for this compound, and any change would require re-validation of the entire synthesis and purification workflow [4].

Comparative Evidence for 3-Piperazinobenzisothiazole HCl


Regulatory Identity as Ziprasidone EP/USP Impurity A

The hydrochloride salt (CAS 87691-88-1) is the only form recognized as Ziprasidone EP Impurity A and USP Related Compound A, a fact that renders the free base (CAS 87691-87-0) or other salts unsuitable for regulatory-compliant analytical work [1]. This is a non-negotiable distinction for any laboratory performing release or stability testing of ziprasidone drug substance or product.

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Enhanced Solubility: HCl Salt vs Free Base

The hydrochloride salt form (CAS 87691-88-1) is specifically utilized due to its water solubility, a critical property for downstream chemical reactions and purifications in the synthesis of ziprasidone and other analogs, which differentiates it from the less soluble free base [1]. Quantitative solubility data confirms this advantage: the ESOL model predicts a solubility of 0.0602 mg/mL (LogS -3.63) for the hydrochloride salt, classifying it as 'soluble' . While direct comparative data for the free base is unavailable, the consensus LogP (1.88) and TPSA (56.4 Ų) values for the salt indicate favorable physicochemical properties for aqueous processing .

Process Chemistry Medicinal Chemistry Synthetic Methodology

Optimized Yield in Commercial Synthesis

A commercial-scale, one-step process has been specifically developed for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride (CAS 87691-88-1), achieving yields of 75-80% [1]. This yield is a direct result of an optimized reaction of bis(2-cyanophenyl) disulfide with excess piperazine in the presence of DMSO and 2-propanol at 120-140°C for 3-24 hours [1]. This established and scaled-up route provides a reliable, cost-effective supply that is not guaranteed for alternative salts or non-optimized syntheses.

Process Chemistry Organic Synthesis Pharmaceutical Manufacturing

Harmonized CLP Safety Classification

3-(piperazin-1-yl)-benzo[d]isothiazole hydrochloride (CAS 87691-88-1) has a formally harmonized classification and labeling under the EU CLP Regulation (EC) No 1272/2008 [1]. This legally binding classification includes specific hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H361f (Suspected of damaging fertility), H400 (Very toxic to aquatic life), and H410 (Very toxic to aquatic life with long lasting effects) [1]. This level of defined hazard communication is absent for many research-grade analogs, making the target compound the safer and more compliant choice for industrial procurement.

Chemical Safety Industrial Hygiene Regulatory Compliance

Application Scenarios for 3-Piperazinobenzisothiazole HCl


Impurity Testing and Reference Standard

The primary and most stringent application for 3-Piperazinobenzisothiazole hydrochloride is as an analytical reference standard (Ziprasidone EP Impurity A / USP Related Compound A). Procurement is essential for quality control laboratories to develop and validate HPLC, LC-MS, or NMR methods for the detection and quantification of this specific impurity in ziprasidone drug substance and finished dosage forms. Using the exact CAS 87691-88-1 salt ensures compliance with pharmacopoeial monographs and global regulatory submissions [1].

Scalable Synthesis for Atypical Antipsychotics

This compound is the direct and critical intermediate for the commercial manufacture of ziprasidone and lurasidone. Procurement is warranted for process chemistry groups seeking to utilize a robust, high-yielding (75-80%) synthetic route. The established process provides a clear cost and quality advantage for pilot plant and full-scale manufacturing compared to developing a de novo synthesis for a less optimized analog [2].

Research on 5-HT2A/D2 Receptor Ligands

The benzisothiazolylpiperazine core is a privileged structure for generating atypical antipsychotic activity. Procurement of 3-Piperazinobenzisothiazole hydrochloride provides medicinal chemists with a validated building block to explore structure-activity relationships (SAR) for novel CNS drugs. It can be used as a direct comparator scaffold or as a starting material for the creation of focused compound libraries with defined receptor binding profiles, leveraging its known pharmacological template [3].

Environmental and Occupational Safety Assessment

Given its fully defined harmonized CLP classification (including H361f, H400, H410), procurement of this specific compound is ideal for industrial hygiene and environmental toxicology studies. It serves as a model substance to establish safe handling procedures, personal protective equipment (PPE) requirements, and waste disposal protocols for the broader class of benzisothiazole piperazine compounds in an industrial setting [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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